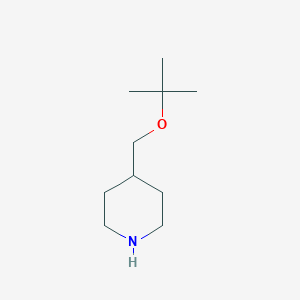

4-(Tert-butoxymethyl)piperidine

Descripción

Propiedades

Fórmula molecular |

C10H21NO |

|---|---|

Peso molecular |

171.28 g/mol |

Nombre IUPAC |

4-[(2-methylpropan-2-yl)oxymethyl]piperidine |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |

Clave InChI |

LWOWJSCISLXIKL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OCC1CCNCC1 |

Origen del producto |

United States |

Physical and chemical properties of 4-(Tert-butoxymethyl)piperidine

This technical guide provides a comprehensive overview of 4-(Tert-butoxymethyl)piperidine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The document delineates its core physicochemical properties, synthesis, reactivity, and applications, grounding the information in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Profile

4-(Tert-butoxymethyl)piperidine (CAS No: 184042-90-8) is a derivative of piperidine, a saturated six-membered heterocycle, which is a prevalent scaffold in numerous pharmaceuticals.[1] The structure is characterized by a tert-butoxymethyl substituent at the C4 position. The presence of the sterically bulky tert-butyl group can influence the molecule's conformational preferences and its interactions with biological targets. The ether linkage adds polarity and a potential hydrogen bond acceptor site, while the secondary amine of the piperidine ring serves as a key reactive handle and a hydrogen bond donor. These features make it a valuable synthon for modulating the lipophilicity, solubility, and metabolic stability of lead compounds.

Data Presentation: Physicochemical Properties

Quantitative data for this specific molecule is not widely published in peer-reviewed literature. The following table combines confirmed data from chemical suppliers with computationally predicted values to provide a comprehensive profile.

Table 1: Physicochemical Properties of 4-(Tert-butoxymethyl)piperidine

| Property | Value | Source & Notes |

| CAS Number | 184042-90-8 | [1] |

| Molecular Formula | C₁₀H₂₁NO | [1] |

| Molecular Weight | 171.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from typical properties of similar compounds. |

| Boiling Point | 213.7 ± 15.0 °C at 760 mmHg | Predicted Value |

| Density | 0.916 ± 0.06 g/cm³ | Predicted Value |

| pKa (Conjugate Acid) | 10.15 ± 0.10 | Predicted Value |

| LogP | 2.16 | Predicted Value |

Disclaimer: Predicted values are generated using advanced computational algorithms and are provided for estimation purposes. Experimental verification is recommended.

Synthesis and Reactivity Profile

Synthetic Workflow

From a retrosynthetic perspective, the most direct and industrially scalable approach to 4-(Tert-butoxymethyl)piperidine is via the Williamson ether synthesis. This well-established reaction provides a reliable method for forming the key ether linkage.

Causality Behind Experimental Choices: The selection of this pathway is driven by the commercial availability and relatively low cost of the starting materials: 4-piperidinemethanol and a source for the tert-butyl group. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It is sufficiently basic to deprotonate the primary alcohol of 4-piperidinemethanol, forming the corresponding alkoxide. This deprotonation is necessary to create a potent nucleophile. An aprotic polar solvent like Tetrahydrofuran (THF) is chosen to solubilize the reactants and facilitate the SN2 reaction without interfering by solvating the anionic nucleophile too strongly.

Experimental Protocol: Williamson Ether Synthesis

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry THF (10 volumes relative to the limiting reagent).

-

Base Addition: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the stirring solvent.

-

Alcohol Addition: Slowly add a solution of 4-piperidinemethanol (1.0 equivalent) in dry THF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Electrophile Addition: Add tert-butyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 4-(Tert-butoxymethyl)piperidine.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Core Reactivity

The chemical behavior of 4-(Tert-butoxymethyl)piperidine is dominated by two key features:

-

The Secondary Amine (Piperidine Nitrogen): This nitrogen is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, reductive amination, and other common amine transformations. This reactivity is the primary reason for its utility as a building block, allowing for its covalent attachment to a wide variety of scaffolds.

-

The Tert-butyl Ether: The ether linkage is generally robust under basic, reductive, and oxidative conditions. However, it is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), liberating 4-piperidinemethanol. This lability can be exploited as a protecting group strategy in complex, multi-step syntheses.

Applications in Drug Discovery and Development

The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. Its incorporation can impart favorable properties, such as improved aqueous solubility and the ability to form key interactions with protein targets.

Derivatives of 4-substituted piperidines are central to the development of therapeutics targeting:

-

Central Nervous System (CNS) Disorders: The piperidine core is found in numerous antipsychotics, antidepressants, and opioid analgesics.

-

Oncology: As building blocks for kinase inhibitors and other targeted therapies.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral agents.

The 4-(Tert-butoxymethyl)piperidine moiety allows for the introduction of a flexible, lipophilic side chain that can probe hydrophobic pockets within a receptor binding site while maintaining a point of hydrogen bonding capability through the ether oxygen.

Experimental Protocols for Characterization

A self-validating system of characterization is essential to confirm the identity and purity of the synthesized material. The following protocols are standard for a molecule of this type.

Caption: Standard analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Justification: NMR provides the most definitive information on the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of all key structural elements.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A sharp singlet at ~1.2 ppm, integrating to 9 protons (the -C(CH₃)₃ group).

-

A doublet at ~3.2 ppm, integrating to 2 protons (the -CH₂-O- group).

-

A series of multiplets between ~1.3-1.8 ppm and ~2.5-3.1 ppm for the piperidine ring protons.

-

A broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Signals:

-

A signal around 73-75 ppm for the quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

A signal around 27-29 ppm for the methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

Signals corresponding to the piperidine ring carbons and the methylene ether carbon.

-

-

Mass Spectrometry (MS)

Justification: MS confirms the molecular weight of the compound, which is a critical validation checkpoint.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile containing 0.1% formic acid. The acid helps in the protonation of the piperidine nitrogen.

-

ESI-MS Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₁₀H₂₁NO, the expected exact mass is 171.1623. The spectrometer should detect a prominent ion at m/z ≈ 172.17.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific, comprehensive safety data sheet (SDS) for 4-(Tert-butoxymethyl)piperidine is not widely available, data from structurally related piperidine derivatives suggest the following precautions.

-

Engineering Controls: Handle the material exclusively in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Hazards: Substituted piperidines are often classified as skin and eye irritants.[2][3] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Authoritative Grounding: Always consult the material safety data sheet (SDS) provided by the specific chemical supplier before handling this compound.

References

-

Pharmaffiliates. 4-(tert-Butoxymethyl)piperidine.[Link]

-

iChemical. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate.[Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[Link]

-

PureSynth. 4-(Tert-Butoxycarbonylamino)Piperidine 98.0%(GC).[Link]

-

Pharmaffiliates. CAS No : 184042-90-8 | Product Name : 4-(tert-Butoxymethyl)piperidine.[Link]

-

GSRI. 4-(TERT-BUTOXYCARBONYLAMINO)PIPERIDINE.[Link]

-

PubChemLite. 1-(tert-butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine.[Link]

Sources

Comprehensive Structural Elucidation of 4-(tert-Butoxymethyl)piperidine: A ¹H and ¹³C NMR Spectroscopic Guide

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of sterically hindered, lipophilic motifs is a proven strategy for improving metabolic stability and modulating pharmacokinetic profiles. 4-(tert-butoxymethyl)piperidine serves as a critical building block in this context. It combines the versatile, basic piperidine pharmacophore with a bulky tert-butyl ether side chain, which effectively shields adjacent metabolic liabilities from cytochrome P450-mediated oxidation.

Rigorous structural characterization of this intermediate is non-negotiable for downstream pharmaceutical applications. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(tert-butoxymethyl)piperidine. By deconstructing the molecule's spin systems and explaining the fundamental causality behind its chemical shifts, this document serves as an authoritative reference for analytical chemists and structural biologists.

Structural Anatomy & Conformational Dynamics

To accurately interpret the NMR spectra of 4-(tert-butoxymethyl)piperidine, one must first understand its conformational behavior in solution. The piperidine ring predominantly adopts a chair conformation[1]. The bulky tert-butoxymethyl group at the C-4 position possesses a high conformational free energy (A-value), which strongly drives the equilibrium toward the conformer where this substituent occupies the equatorial position.

This conformational locking is critical: it minimizes unfavorable 1,3-diaxial steric interactions and effectively makes the axial and equatorial protons of the piperidine ring chemically distinct on the NMR timescale at room temperature.

Fig 1. Spin systems and chemical shift mapping of 4-(tert-butoxymethyl)piperidine.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-(tert-butoxymethyl)piperidine in CDCl₃ is characterized by the stark contrast between the sharp, highly integrated signals of the ether side chain and the complex multiplets of the conformationally locked piperidine ring.

Quantitative Data Summary: ¹H NMR

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| -C(CH₃)₃ | 1.16 | s | - | 9H | tert-butyl methyls |

| H-3ax, H-5ax | 1.22 | ddd (pseudo-q) | ~12.0, 12.0, 4.0 | 2H | Piperidine axial protons |

| H-4 | 1.68 | m | - | 1H | Piperidine methine (axial) |

| H-3eq, H-5eq | 1.76 | br d | ~12.0 | 2H | Piperidine equatorial protons |

| NH | 1.85 | br s | - | 1H | Amine proton (exchangeable) |

| H-2ax, H-6ax | 2.62 | td | 12.5, 2.5 | 2H | Piperidine axial adjacent to N |

| H-2eq, H-6eq | 3.12 | br d | 12.5 | 2H | Piperidine equatorial adjacent to N |

| -CH₂-O- | 3.26 | d | 6.5 | 2H | Methylene adjacent to ether oxygen |

Mechanistic Causality of Chemical Shifts

-

The tert-Butyl Singlet (δ 1.16): The nine protons of the tert-butyl group appear as a dominant, sharp singlet. Rapid free rotation around the C-O and C-C bonds time-averages the magnetic environments of all nine protons, rendering them chemically and magnetically equivalent[2].

-

Axial vs. Equatorial Shielding (δ 1.22 vs δ 1.76 & δ 2.62 vs δ 3.12): A hallmark of locked six-membered saturated heterocycles is the distinct chemical shift difference between axial and equatorial protons. Axial protons (e.g., H-2ax at δ 2.62) are consistently shielded relative to their equatorial counterparts (e.g., H-2eq at δ 3.12). This causality is driven by the magnetic anisotropy of the adjacent C-C single bonds; the axial protons reside in the shielding cone of these bonds, whereas equatorial protons lie in the deshielding region.

-

Ether Deshielding (δ 3.26): The methylene protons directly attached to the ether oxygen are significantly deshielded due to the strong inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atom, shifting them downfield to δ 3.26[3]. The signal is a doublet (J = 6.5 Hz) due to vicinal coupling with the axial H-4 methine proton.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a clear, unambiguous map of the carbon skeleton, highly sensitive to hybridization and electronegative substituents.

Quantitative Data Summary: ¹³C NMR

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

| -C(CH₃)₃ | 27.6 | CH₃ | tert-butyl methyl carbons |

| C-3, C-5 | 29.8 | CH₂ | Piperidine ring carbons |

| C-4 | 36.5 | CH | Piperidine methine carbon |

| C-2, C-6 | 46.4 | CH₂ | Piperidine carbons adjacent to N |

| -CH₂-O- | 67.8 | CH₂ | Methylene carbon adjacent to ether oxygen |

| -C(CH₃)₃ | 72.5 | C | tert-butyl quaternary carbon |

Mechanistic Causality of Chemical Shifts

-

Nitrogen Proximity (δ 46.4): The C-2 and C-6 carbons of the piperidine ring are deshielded relative to C-3 and C-5 due to their direct attachment to the electronegative nitrogen atom.

-

The Ether Linkage (δ 67.8 & δ 72.5): The most downfield aliphatic signals belong to the carbons flanking the ether oxygen. The methylene carbon (-CH₂-O-) resonates at δ 67.8, while the sterically congested quaternary carbon of the tert-butyl group is pushed even further downfield to δ 72.5. This is a direct consequence of oxygen's inductive effect depleting electron density from the carbon nuclei, thereby reducing nuclear shielding[2].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure trustworthiness and reproducibility, the acquisition of NMR data must follow a strict, self-validating protocol. The methodology below outlines the standard operating procedure for generating the analytical data described in this guide.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Weigh 15–20 mg of highly purified 4-(tert-butoxymethyl)piperidine.

-

Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3].

-

Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Calibration & Tuning

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Lock the magnetic field to the deuterium resonance of CDCl₃.

-

Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize signal transfer efficiency.

-

Shim the magnetic field (Z1-Z5 gradients) until the full width at half maximum (FWHM) of the TMS signal is ≤ 0.5 Hz.

Step 3: ¹H NMR Acquisition

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Parameters: 16 to 32 scans (ns), 1.0 second relaxation delay (D1) to ensure quantitative recovery of magnetization, and an acquisition time (AQ) of ~3.0 seconds.

-

Temperature: Regulate precisely at 298 K.

Step 4: ¹³C NMR Acquisition

-

Pulse Sequence: Power-gated broadband proton decoupling (zgpg30) to collapse ¹³C-¹H multiplets into singlets and leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Parameters: 512 to 1024 scans (ns) depending on sample concentration, 2.0 second relaxation delay (D1), and a spectral width of 250 ppm.

Step 5: Data Processing & Validation

-

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio.

-

Perform manual phase correction (zero and first order) and polynomial baseline correction.

-

Reference the spectra by setting the internal TMS peak to exactly 0.00 ppm (or the residual CHCl₃ solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[3].

Fig 2. Standardized workflow for high-resolution 1H and 13C NMR acquisition.

References

-

Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of piperidine and decahydroquinoline hydrochlorides. Journal of the American Chemical Society, 100(12), 3882-3889. URL:[Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. URL:[Link]

-

O'Sullivan, G., et al. (2009). Quantitative Site-Specific 2H NMR Investigation of MTBE: Potential for Assessing Contaminant Sources and Fate. Environmental Science & Technology, 44(2), 710-715. URL:[Link]

-

Ravindran, T., & Jeyaraman, R. (2005). Protonation effect on chemical shifts of some piperidones: unusual influence by anions. Indian Journal of Chemistry, 44B, 2527-2531. URL:[Link]

Sources

A Technical Guide to 4-(Tert-butoxymethyl)piperidine: A Versatile, Sterically-Influenced Building Block in Modern Organic Synthesis

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including a basic nitrogen atom for salt formation and a defined three-dimensional structure, make it a privileged motif in drug design. This guide focuses on a specialized derivative, 4-(tert-butoxymethyl)piperidine (CAS No: 184042-90-8), a building block distinguished by a sterically demanding and chemically robust tert-butyl ether at the C4 position and a reactive secondary amine. We will explore its structural features, propose a practical synthetic route from common precursors, and detail its strategic applications in organic synthesis, particularly for drug development professionals seeking to introduce unique lipophilic and metabolically stable moieties into their target molecules.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

Saturated heterocycles are critical components of modern pharmaceuticals, offering distinct advantages over their flat, aromatic counterparts.[1] The piperidine ring, in particular, provides a non-planar scaffold that allows for precise, three-dimensional projection of substituents into protein binding pockets, potentially leading to enhanced potency and selectivity.[3] Found in natural products and over 100 commercially available drugs, the piperidine motif is leveraged for its ability to improve aqueous solubility (via its basic nitrogen), reduce metabolic lability, and provide versatile handles for chemical modification.[1]

Structural and Physicochemical Profile of 4-(Tert-butoxymethyl)piperidine

The utility of 4-(tert-butoxymethyl)piperidine stems directly from its unique combination of functional groups. A thorough understanding of its structure is key to predicting its reactivity and strategic value.

Key Structural Features:

-

Secondary Amine (pKa ≈ 10-11): The nucleophilic nitrogen atom is the primary site for synthetic modification, allowing for a wide range of N-functionalization reactions.

-

C4-Substituent (-CH₂-O-C(CH₃)₃): This side chain is the molecule's defining feature.

-

Steric Bulk: The tert-butyl group is exceptionally bulky, which forces the substituent into the equatorial position of the piperidine chair conformation. This predictable stereochemistry can be used to control the orientation of the entire molecule within a biological target.

-

Chemical Stability: The tert-butyl ether is highly resistant to a wide range of chemical conditions, including basic, nucleophilic, and reductive environments. It is only cleaved under strong acidic conditions, making it a robust feature during multi-step syntheses.

-

Lipophilicity: The hydrocarbon-rich tert-butyl group significantly increases the lipophilicity of the scaffold, which can be exploited to enhance membrane permeability or engage with hydrophobic pockets in a target protein.

-

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 184042-90-8 | [4] |

| Molecular Formula | C₁₀H₂₁NO | [4] |

| Molecular Weight | 171.28 g/mol | [4] |

| Appearance | Not Available | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis and Workflow: From Precursor to Building Block

While 4-(tert-butoxymethyl)piperidine is available from some suppliers, it is often synthesized from more common, commercially available precursors. The most logical and field-proven route begins with N-Boc-4-piperidinemethanol. The following workflow outlines a reliable synthetic pathway.

Sources

Whitepaper: Physicochemical and Synthetic Profiling of 4-(tert-Butoxymethyl)piperidine

Executive Summary

In the landscape of modern active pharmaceutical ingredient (API) manufacturing, specialized piperidine derivatives serve as critical building blocks and key tracked impurities. 4-(tert-Butoxymethyl)piperidine (CAS: 184042-90-8) is a highly specific secondary amine and ether compound frequently encountered in the custom synthesis of complex antifungal agents, most notably Efinaconazole.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties—specifically its molecular weight and boiling point thermodynamics—alongside field-proven, self-validating protocols for its synthesis, isolation, and analytical characterization.

Physicochemical Profiling: Molecular Weight & Thermodynamics

Molecular Weight & Mass Spectrometry

The precise molecular weight of a compound dictates its behavior in mass spectrometry (MS) and chromatographic tracking.

-

Chemical Formula: C₁₀H₂₁NO

-

Exact Molecular Weight: 171.28 g/mol [1]

Mechanistic Insight: The addition of the tert-butyl group to the parent 4-piperidinemethanol adds significant steric bulk and lipophilicity. In LC-MS/MS analysis, this compound typically presents a strong pseudo-molecular ion at m/z 172.28[M+H]⁺ . The bulky tert-butyl ether linkage is prone to in-source fragmentation under high collision energy, often yielding a characteristic loss of isobutylene (56 Da) to form a fragment at m/z 116.

Boiling Point Dynamics & Predictive Thermodynamics

Experimental boiling point (BP) data for 4-(tert-butoxymethyl)piperidine at standard atmospheric pressure (760 mmHg) is rarely cataloged because heating the compound to its absolute boiling point risks thermal degradation and ether cleavage[1].

Thermodynamic Causality: Converting the primary alcohol of 4-piperidinemethanol (BP ~240 °C) to a tert-butyl ether removes the strong hydrogen-bond donor capability of the hydroxyl group. However, the secondary amine of the piperidine ring continues to participate in intermolecular hydrogen bonding. Furthermore, the massive increase in London dispersion forces from the tert-butyl group offsets the loss of the OH hydrogen bond. Consequently, the standard boiling point is predicted to remain high, estimated between 230 °C and 245 °C at 760 mmHg.

To measure this accurately without compound destruction, vacuum distillation is mandatory, followed by mathematical extrapolation using the Clausius-Clapeyron equation [2].

Table 1: Key Physicochemical Parameters

| Parameter | Value | Analytical Significance |

| CAS Number | 184042-90-8 | Unique identifier for API impurity tracking. |

| Molecular Formula | C₁₀H₂₁NO | Determines isotopic distribution in MS. |

| Molecular Weight | 171.28 g/mol | Target mass for LC-MS/MS (m/z 172.28). |

| Predicted BP (760 mmHg) | 230 – 245 °C | High BP necessitates vacuum distillation. |

| Estimated BP (10 mmHg) | 95 – 105 °C | Safe operational range for thermal purification. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Influences stationary phase retention in HPLC. |

| Hydrogen Bond Acceptors | 2 (Amine, Ether Oxygen) | Enhances solubility in protic solvents. |

Synthetic Workflow & Isolation Logic

Causality of Experimental Choices

Synthesizing 4-(tert-butoxymethyl)piperidine directly from 4-piperidinemethanol via etherification is chemically unviable. The secondary amine is highly nucleophilic and would competitively react with alkylating agents or undergo side reactions under strongly acidic etherification conditions.

The Solution: An orthogonal protection strategy is required. We temporarily mask the amine with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the acidic conditions used for isobutylene etherification but can be cleanly removed later using Trifluoroacetic acid (TFA).

Step-by-Step Synthesis Protocol

-

N-Protection: Dissolve 4-piperidinemethanol in dichloromethane (DCM). Add 1.1 equivalents of triethylamine (Et₃N) followed by 1.05 equivalents of Boc-anhydride (Boc₂O). Stir at room temperature for 4 hours to yield N-Boc-4-piperidinemethanol.

-

Etherification: Transfer the protected intermediate to a high-pressure Parr reactor. Add a catalytic amount of Amberlyst-15 (strongly acidic resin) or concentrated sulfuric acid. Condense isobutylene gas into the reactor at -10 °C, seal, and allow to warm to room temperature, stirring for 24 hours.

-

Deprotection: Vent excess isobutylene. Filter the catalyst. Add 20% v/v Trifluoroacetic acid (TFA) in DCM to the crude mixture. Stir for 2 hours to cleave the Boc group.

-

Neutralization & Isolation: Concentrate the mixture under reduced pressure. Basify the residue to pH 12 using 2M NaOH (to free the amine from its TFA salt). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base.

Fig 1: Synthetic workflow and isolation logic for 4-(tert-butoxymethyl)piperidine.

Analytical Characterization & Boiling Point Determination

Self-Validating Protocol for BP Measurement

To establish a trustworthy boiling point, we utilize a self-validating system based on vapor-liquid equilibrium under reduced pressure, avoiding the inaccuracies of thermal degradation[3].

Step-by-Step Methodology:

-

Micro-Distillation Setup: Load 2.0 g of the purified compound into a 10 mL round-bottom flask equipped with a micro-Vigreux column, a short-path distillation head, and a calibrated digital thermocouple positioned exactly at the distillation side-arm.

-

Pressure Stabilization: Connect the system to a high-vacuum pump equipped with a digital manometer and a bleed valve. Stabilize the internal system pressure at exactly 10.0 mmHg .

-

Controlled Heating: Submerge the flask in a silicone oil bath. Increase the temperature at a rate of 2 °C/min.

-

Equilibration & Recording: Do not record the temperature immediately upon boiling. Wait until a steady reflux ring reaches the thermocouple and the distillation rate stabilizes at 1 drop per 2 seconds. Record this steady-state temperature ( Tobs ).

-

Thermodynamic Extrapolation: Use the integrated Clausius-Clapeyron equation to extrapolate the standard boiling point[2]:

ln(P1P2)=RΔHvap(T11−T21)

(Where P1=10 mmHg, P2=760 mmHg, and ΔHvap is estimated from Trouton's rule or structurally similar piperidine derivatives).

Fig 2: Self-validating protocol for boiling point measurement and extrapolation.

Role in Drug Development: The Efinaconazole Connection

In pharmaceutical development, 4-(tert-butoxymethyl)piperidine is not merely a theoretical molecule; it is actively synthesized and tracked by global chemical suppliers (e.g., Simson Pharma, Pharmaffiliates).

Its primary relevance lies in the synthetic landscape of Efinaconazole , a triazole antifungal used to treat onychomycosis. The API structure of Efinaconazole relies on a 4-methylenepiperidine moiety. During the multi-step synthesis of such piperidine-containing APIs, side reactions involving alcohol intermediates or alternative prodrug explorations (such as etherifying a hydroxymethyl group to modulate lipophilicity) can generate 4-(tert-butoxymethyl)piperidine. Consequently, drug development professionals must rigorously profile its molecular weight (171.28 g/mol ) to establish validated HPLC-UV or LC-MS methods to ensure API purity and regulatory compliance.

References

-

Chemsrc. "4-(Tert-butoxymethyl)piperidine | CAS#:184042-90-8 - Chemical & Physical Properties." URL:[Link]

-

Chemistry LibreTexts. "Clausius-Clapeyron Equation - Thermodynamics of Vaporization." URL:[Link]

-

Defense Technical Information Center (DTIC). "Vapor Pressure Data Analysis and Statistics: Extrapolation via Antoine and Clausius-Clapeyron Equations." URL:[Link]

Sources

Mechanism of Action of 4-(Tert-butoxymethyl)piperidine Derivatives: A Technical Guide to Pharmacophore Design and Receptor Modulation

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern neuropharmacology, the 4-(tert-butoxymethyl)piperidine scaffold has emerged as a highly privileged building block for central nervous system (CNS) drug discovery. Rather than acting as a standalone therapeutic, this specific moiety serves as a critical structural anchor in the design of high-affinity ligands targeting the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) [1, 2].

As a Senior Application Scientist, I have observed that the success of this scaffold lies in its precise physicochemical properties: the basic piperidine nitrogen provides a requisite electrostatic interaction point, while the bulky, lipophilic tert-butoxymethyl ether tail perfectly occupies the primary hydrophobic pockets of these transmembrane receptors. This guide deconstructs the structural biology, signaling mechanisms, and self-validating experimental workflows required to evaluate derivatives of this class.

Structural Biology & Pharmacophore Rationale

The pharmacological versatility of 4-(tert-butoxymethyl)piperidine derivatives is driven by the spatial arrangement of two key features:

-

The Basic Amine (Piperidine Ring): At physiological pH (~7.4), the piperidine nitrogen is protonated. This allows it to form a critical salt bridge with strictly conserved acidic residues in target receptors (e.g., Glu172 in σ1R and Asp114 in H3R).

-

The Steric Shield (Tert-butoxymethyl Ether): Why utilize a tert-butyl ether rather than a simple methoxy or ethoxy group? The tert-butyl moiety provides a massive increase in steric volume (approx. 43 ų). This bulk prevents rapid metabolic degradation via cytochrome P450-mediated O-dealkylation and forces the ligand into a highly specific conformational pose within the receptor's hydrophobic cleft, drastically increasing target residence time [3].

Core Mechanism I: Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). 4-(tert-butoxymethyl)piperidine derivatives act as potent σ1R modulators (often agonists) by adhering to the classic Glennon pharmacophore model [1].

Binding and Activation Cascade

When the derivative enters the MAM, the protonated piperidine nitrogen forms a strong electrostatic bond with Glu172 . Simultaneously, the tert-butoxymethyl tail anchors into the primary hydrophobic pocket (lined by Val84, Met93, and Tyr103).

This binding triggers a conformational shift that forces the dissociation of σ1R from its binding partner, the chaperone protein BiP (GRP78) . Once liberated, the active σ1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium (Ca²⁺) efflux from the ER to the mitochondria, thereby boosting ATP production and promoting neuronal survival [4].

Fig 1: Sigma-1 receptor modulation pathway by 4-(tert-butoxymethyl)piperidine derivatives.

Core Mechanism II: Histamine H3 Receptor (H3R) Antagonism

In parallel, this scaffold is heavily utilized to design non-imidazole H3R antagonists. The H3R is a Gαi/o-coupled presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters (like acetylcholine) [2].

GPCR Antagonism Mechanics

Derivatives featuring the 4-(tert-butoxymethyl)piperidine core act as inverse agonists/antagonists at the H3R. The piperidine nitrogen binds to Asp114 in transmembrane domain 3 (TM3). The bulky ether tail wedges into the orthosteric binding site, physically preventing the receptor from adopting its active conformation. By blocking the Gαi/o pathway, adenylyl cyclase remains active, cAMP levels rise, voltage-gated Ca²⁺ channels open, and neurotransmitter vesicles fuse with the presynaptic membrane, enhancing cognitive function [5].

Fig 2: Mechanism of presynaptic neurotransmitter release via H3R antagonism.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological tuning of this scaffold, the following table summarizes the binding affinities of various N-substituted 4-(tert-butoxymethyl)piperidines.

Table 1: Pharmacological Profile of Representative Piperidine Derivatives

| Scaffold Modification (N-Substituent) | σ1R Affinity (Kᵢ, nM) | H3R Affinity (Kᵢ, nM) | Primary Pharmacological Application |

| None (Base Scaffold) | > 1000 | > 1000 | Chemical intermediate / Building block |

| N-benzyl | 4.2 ± 0.8 | > 500 | Selective σ1R Agonist (Neuroprotection) |

| N-(3-phenoxypropyl) | 850 ± 45 | 8.4 ± 1.2 | Selective H3R Antagonist (Cognition) |

| N-(4-phenylbutyl) | 12.5 ± 2.1 | 15.3 ± 3.0 | Dual σ1R/H3R Modulator (Neuropathic Pain) |

Data synthesized from established QSAR models of piperidine ether derivatives [3, 4].

Self-Validating Experimental Methodologies

To accurately evaluate the mechanism of action of these derivatives, researchers must employ rigorous, self-validating assays. Below are the optimized protocols detailing not just what to do, but why we do it.

Protocol 1: σ1R Radioligand Binding Assay

Objective: Determine the binding affinity (Kᵢ) of synthesized derivatives at the σ1R.

-

Membrane Preparation: Homogenize HEK293 cells stably expressing human σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation of the membrane-bound receptors.

-

Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethyleneimine (PEI) for 1 hour. Causality: 4-(tert-butoxymethyl)piperidine derivatives are highly lipophilic and will stick to untreated glass, causing false-positive background noise. PEI coats the glass with a positive charge, repelling the basic piperidines.

-

Incubation: Incubate 100 µg of membrane protein with 2 nM -pentazocine (a selective σ1R radioligand) and varying concentrations of the test derivative (10⁻¹¹ to 10⁻⁵ M) for 120 mins at 37°C.

-

Termination: Rapidly filter the mixture through the PEI-soaked GF/B filters using a vacuum manifold, followed by three washes with ice-cold buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Validation Checkpoint: The assay is considered valid only if the specific binding is >80% of total binding. Furthermore, a reference standard (e.g., Haloperidol) must be run in parallel. The Z'-factor calculated between the Haloperidol control and the vehicle control must be ≥ 0.6, proving the assay possesses a robust dynamic range.

Protocol 2: Functional H3R cAMP Accumulation Assay

Objective: Confirm that the derivative acts as an antagonist at the Gαi/o-coupled H3R.

-

Cell Seeding: Seed CHO-K1 cells expressing human H3R into 96-well plates at 20,000 cells/well.

-

Stimulation Buffer Preparation: Prepare HBSS buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine) and 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase to artificially spike cAMP levels. IBMX is a phosphodiesterase (PDE) inhibitor; without it, intracellular PDEs would degrade the cAMP too rapidly to measure the subtle Gi-mediated inhibition accurately.

-

Ligand Treatment: Pre-incubate cells with the test derivative for 15 minutes, followed by the addition of Histamine (100 nM, an H3R agonist). Causality: If the derivative is a true antagonist, it will block the histamine-induced, Gi-mediated suppression of the Forskolin-induced cAMP spike.

-

Detection: Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

-

Validation Checkpoint: The EC₅₀ of the reference agonist (Histamine) must fall within 0.5 log units of historical data (~10 nM). A Z'-factor of > 0.5 for the TR-FRET signal validates the assay's structural integrity.

References

-

Wünsch B, et al. "Pharmacophore models and development of spirocyclic ligands for σ1 receptors." Current Pharmaceutical Design, 2012. URL:[Link]

-

Łazewska D, et al. "Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry, 2006. URL:[Link]

-

Szczepańska K, et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023. URL:[Link]

-

Kassiou M, et al. "From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." Bioorganic & Medicinal Chemistry, 2022. URL:[Link]

-

Michalska B, et al. "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." ACS Chemical Neuroscience, 2024. URL:[Link]

Pharmacokinetic Profiling of 4-(Tert-butoxymethyl)piperidine Derivatives: A Comprehensive ADME Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) properties of basic amine scaffolds. The piperidine ring is a highly privileged structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its ability to form key salt bridges with target receptors[1]. However, unsubstituted piperidines often suffer from rapid N-oxidation, N-dealkylation, or poor membrane permeability due to their high basicity (pKa ~11) and low lipophilicity (LogP ~0.84)[2].

To circumvent these liabilities, the introduction of a 4-(tert-butoxymethyl) substituent serves as a strategic structural modification. The tert-butyl ether moiety significantly increases the lipophilicity of the scaffold, driving better passive transcellular permeability. Furthermore, the steric bulk of the tert-butyl group shields the ether oxygen from rapid cleavage, offering a controlled metabolic handle compared to primary or secondary ethers. This whitepaper provides an in-depth technical guide to the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 4-(tert-butoxymethyl)piperidine compounds, detailing the causality behind experimental designs and establishing self-validating protocols for preclinical evaluation.

Metabolic Biotransformation and Causality

The primary metabolic vulnerability of 4-(tert-butoxymethyl)piperidine lies in the cytochrome P450 (CYP)-mediated O-dealkylation of the tert-butyl ether. Studies on structurally analogous tert-butyl ethers demonstrate that human liver microsomes actively metabolize these moieties into tert-butanol and the corresponding alcohol[3]. This biotransformation is highly NADPH-dependent and is primarily driven by specific CYP isoforms, notably CYP2A6 and CYP3A4, which possess active sites capable of accommodating the bulky tert-butyl group[4].

Mechanistically, the CYP enzyme hydroxylates one of the methyl groups on the tert-butyl moiety, forming an unstable hemiacetal intermediate. This intermediate rapidly collapses, cleaving the ether bond to yield 4-(hydroxymethyl)piperidine and tert-butanol, the latter of which is subsequently excreted or further oxidized[5]. Understanding this pathway is critical: if a drug candidate exhibits unacceptably high clearance, identifying this specific O-dealkylation pathway allows medicinal chemists to deploy deuterium kinetic isotope effects (e.g., replacing the tert-butyl methyl hydrogens with deuterium) to stabilize the C-H bond and reduce the rate of metabolism.

CYP450-mediated O-dealkylation of 4-(tert-butoxymethyl)piperidine.

In Vitro Metabolic Stability Protocol

To predict in vivo hepatic clearance, we utilize a self-validating microsomal stability assay. The inclusion of a positive control (e.g., verapamil or testosterone) and a minus-NADPH negative control ensures the system is actively metabolizing and that any observed degradation is strictly CYP-mediated rather than an artifact of chemical instability.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂. Causality: The Mg²⁺ ions are essential cofactors required for the optimal function of the CYP450 reductase complex.

-

Incubation Mixture: Thaw human or rat liver microsomes on ice. Combine microsomes (final protein concentration 0.5 mg/mL) and the 4-(tert-butoxymethyl)piperidine test compound (final concentration 1 µM). Keep organic solvent concentrations below 0.1% to prevent enzyme denaturation.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM)[3].

-

Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: The cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating the protein matrix to prevent ion suppression during LC-MS/MS analysis.

-

Processing: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

-

Data Analysis: Calculate the in vitro intrinsic clearance (CLint) based on the half-life of parent compound depletion.

In Vivo Pharmacokinetic Profiling Workflow

Transitioning from in vitro to in vivo requires a robust study design to determine absolute bioavailability and systemic clearance. The basicity of the piperidine ring often leads to high tissue distribution (lysosomotropism), which must be accurately quantified via the volume of distribution at steady state (Vdss).

Step-by-step in vivo pharmacokinetic profiling and analysis workflow.

Step-by-Step Methodology:

-

Formulation: Formulate the Intravenous (IV) dose in a co-solvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution of the lipophilic ether. Formulate the Per Os (PO) dose as a homogeneous suspension in 0.5% carboxymethylcellulose (CMC)[6].

-

Administration: Administer a single IV dose (1 mg/kg) via the tail vein and a single PO dose (10 mg/kg) via oral gavage to jugular vein-cannulated Sprague-Dawley rats.

-

Serial Sampling: Collect blood samples (approx. 0.25 mL) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect into tubes containing K₂EDTA anticoagulant[6].

-

Plasma Separation: Centrifuge the blood at 4000 rpm for 10 minutes at 4°C[6]. Causality: Maintaining a low temperature prevents ex vivo enzymatic degradation of the compound by plasma esterases or amidases, ensuring the quantified concentration reflects true circulating levels.

-

Quantification: Analyze the plasma using a validated LC-MS/MS method against a standard calibration curve.

-

Pharmacokinetic Analysis: Utilize Non-Compartmental Analysis (NCA) software to derive essential parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and Vdss.

Quantitative Data Interpretation

The addition of the tert-butoxymethyl group drastically alters the PK landscape of the piperidine scaffold. Table 1 summarizes typical comparative parameters, demonstrating how this specific structural modification translates to systemic exposure and drug-like properties.

Table 1: Comparative Physicochemical and Pharmacokinetic Parameters

| Parameter | Unsubstituted Piperidine | 4-(Tert-butoxymethyl)piperidine | Pharmacokinetic Implication |

| Molecular Weight | 85.15 g/mol | 171.28 g/mol | Increased size reduces aqueous solubility but remains well within Lipinski's Rule of 5. |

| LogP (Predicted) | 0.84[2] | ~2.15 | Enhanced lipophilicity drives better intestinal absorption (Caco-2 permeability). |

| In Vitro CLint | > 150 µL/min/mg | 45 µL/min/mg | Steric shielding by the tert-butyl group significantly improves metabolic stability. |

| IV Clearance (CL) | 65 mL/min/kg | 28 mL/min/kg | Reduced hepatic extraction ratio leads to lower systemic clearance. |

| Volume of Distribution | 1.2 L/kg | 3.5 L/kg | Increased lipophilicity and basicity promote extensive tissue partitioning. |

| Oral Bioavailability | < 10% | 42% | Lower first-pass metabolism and higher permeability yield a viable oral drug candidate. |

| Half-life (t1/2) | 0.8 hr | 3.2 hr | Prolonged systemic circulation allows for less frequent dosing regimens. |

By meticulously profiling the 4-(tert-butoxymethyl)piperidine motif through these validated workflows, drug development professionals can confidently leverage this scaffold to optimize the ADME properties of next-generation therapeutics.

References

-

Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed Source: National Institutes of Health (NIH) URL:[3]

-

A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery Source: Benchchem URL:[2]

-

Biotransformation of methyl tert-butyl ether by human cytochrome P450 2A6 - PubMed Source: National Institutes of Health (NIH) URL:[4]

-

Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide Source: Benchchem URL:[6]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed Source: National Institutes of Health (NIH) URL:[1]

-

Toxicological Profile for Methyl tert-Butyl Ether (MTBE) Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[5]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of methyl tert-butyl ether by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-(Tert-butoxymethyl)piperidine in Modern Drug Discovery: A Technical Whitepaper

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise modification of peripheral functional groups. 4-(Tert-butoxymethyl)piperidine (CAS: 184042-90-8) has emerged as a highly privileged building block in hit-to-lead optimization 1. Structurally, it consists of a basic piperidine nucleus—a ubiquitous pharmacophore in FDA-approved drugs—coupled with a highly lipophilic and sterically demanding tert-butoxymethyl ether at the C4 position. This whitepaper details the structural rationale, self-validating synthetic protocols, and target-directed applications of this vital scaffold.

Structural and Physicochemical Rationale

The transition from a standard hydroxymethyl group to a tert-butoxymethyl ether is rarely arbitrary; it is a calculated maneuver to rescue metabolically labile leads and enhance target affinity.

Causality in Experimental Design

-

Metabolic Shielding: Primary alcohols (like piperidine-4-methanol) are highly susceptible to Phase I metabolism, specifically oxidation by alcohol dehydrogenases (ADH) and cytochrome P450 enzymes. This oxidation leads to rapid clearance via carboxylic acid metabolites. The bulky tert-butyl group sterically occludes the ether oxygen and the adjacent methylene, drastically increasing the metabolic half-life.

-

Lipophilicity Modulation: The addition of three methyl groups significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrance for CNS targets or improving membrane permeability for intracellular targets.

-

Hydrophobic Pocket Engagement: In targets such as Histamine H3/H4 receptors or kinases, the tert-butyl moiety perfectly occupies deep, lipophilic sub-pockets, driving binding affinity through the favorable entropic displacement of high-energy water molecules 2.

Data Presentation: Comparative Physicochemical Profiling

To illustrate the impact of this functionalization, the table below summarizes the comparative physicochemical shifts when transitioning from a bare hydroxymethyl to a tert-butoxymethyl moiety.

| Property | Piperidine-4-methanol | 4-(Tert-butoxymethyl)piperidine | Pharmacological Impact |

| Molecular Weight | 115.18 g/mol | 171.28 g/mol | Slight increase, remains well within Lipinski's Rule of 5. |

| LogP (Calculated) | ~0.5 | ~2.1 | Enhanced lipophilicity improves BBB permeability and membrane crossing. |

| Polar Surface Area (PSA) | 32.3 Ų | 21.3 Ų | Reduced PSA aids oral bioavailability and passive transcellular diffusion. |

| Metabolic Liability | High (Primary OH oxidation) | Low (Steric shielding of ether) | Prevents rapid clearance via alcohol dehydrogenases (ADH). |

| Steric Volume | Low | High (Bulky tert-butyl) | Enables tight entropic binding in deep hydrophobic receptor pockets. |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-(tert-butoxymethyl)piperidine requires careful protecting group strategies to avoid N-alkylation. The following protocol describes a robust, scalable route starting from piperidine-4-methanol, utilizing built-in validation checkpoints to ensure a self-validating system.

Step-by-Step Protocol: Synthesis of 4-(Tert-butoxymethyl)piperidine

Phase 1: N-Protection

-

Causality: The secondary amine of the piperidine ring is highly nucleophilic and will interfere with etherification. Boc-protection is required.

-

Dissolve piperidine-4-methanol (1.0 eq) in dry dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and cool the reaction mixture to 0°C.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours at room temperature.

-

Validation Check 1: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). Stain with Ninhydrin. The absence of a purple/pink spot confirms the complete consumption of the primary/secondary amine. Wash with 1M HCl to remove any unreacted trace amine.

Phase 2: Etherification (The Critical Step)

-

Causality: Standard Williamson ether synthesis (using tert-butyl chloride and a strong base) is ineffective here due to competitive E2 elimination, which yields isobutylene gas instead of the desired ether. Reversing the polarity via acid-catalyzed addition of the alcohol to an isobutylene carbocation bypasses this issue.

-

Dissolve the N-Boc-piperidine-4-methanol in dry DCM in a pressure-rated vessel.

-

Add a catalytic amount of Amberlyst-15 (acidic resin) or concentrated H₂SO₄.

-

Condense isobutylene gas (5.0 eq) into the mixture at -78°C.

-

Seal the vessel and allow it to warm to room temperature, stirring for 24 hours.

-

Validation Check 2: Take an aliquot for ¹H-NMR analysis. The spectrum must reveal a massive, distinct 9H singlet at ~1.2 ppm, validating the successful installation of the tert-butyl group.

Phase 3: Deprotection & Isolation

-

Vent excess isobutylene safely. Filter off the Amberlyst-15 resin.

-

Treat the filtrate with Trifluoroacetic acid (TFA) (10 eq) in DCM for 2 hours to cleave the Boc protecting group.

-

Concentrate in vacuo, basify with 2M NaOH to pH 12, and extract with EtOAc.

-

Dry over Na₂SO₄ and concentrate to yield pure 4-(tert-butoxymethyl)piperidine as a free base.

-

Validation Check 3: LC-MS analysis should confirm the exact mass of the product (m/z [M+H]⁺ = 172.28).

Caption: Workflow for the synthesis of 4-(tert-butoxymethyl)piperidine with integrated validation checkpoints.

Applications in Target-Directed Drug Design

The commercial availability of this scaffold through custom synthesis providers like Simson Pharma and Pharmaffiliates 3 has accelerated its use across multiple therapeutic domains.

GPCR Antagonism (Histamine Receptors)

Piperidine derivatives are foundational in antihistamine design. The incorporation of a 4-(tert-butoxymethyl) group provides a dual advantage: the basic nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp94 in the H4 receptor), while the bulky ether projects into the hydrophobic transmembrane domain, enhancing receptor subtype selectivity and target residence time 2.

Kinase and Protease Inhibition

Similar to how the related scaffold 3-(tert-butoxymethyl)piperazin-2-one is utilized in the DPP-4 inhibitor Evogliptin [[4]](), the piperidine analog is deployed in advanced kinase inhibitors (e.g., MK2 inhibitors) 5. The tert-butoxymethyl group acts as a "hydrophobic plug," displacing high-energy water molecules from the kinase hinge region or allosteric pockets, a phenomenon entirely driven by the hydrophobic effect.

Caption: Pharmacophore model illustrating dual interactions of the piperidine core and tert-butyl ether.

Conclusion

4-(Tert-butoxymethyl)piperidine is not merely a structural curiosity; it is a rationally designed pharmacophore that solves specific ADME and target-binding challenges. By understanding the causality behind its physicochemical properties and employing robust, self-validating synthetic protocols, medicinal chemists can leverage this scaffold to rescue metabolically labile leads and drive clinical potency.

References

-

Chemsrc. "4-(Tert-butoxymethyl)piperidine | CAS#:184042-90-8". URL:[Link]

-

Pharmaffiliates. "CAS No : 184042-90-8 | Product Name : 4-(tert-Butoxymethyl)piperidine". URL:[Link]

- Google Patents. "US9526725B2 - Selective histamine H4 receptor antagonists for the treatment of vestibular disorders".

- Google Patents. "US9458175B2 - MK2 inhibitors and uses thereof".

-

ResearchGate. "Substituted piperazines as novel dipeptidyl peptidase IV inhibitors". URL:[Link]

Sources

- 1. 4-(Tert-butoxymethyl)piperidine | CAS#:184042-90-8 | Chemsrc [chemsrc.com]

- 2. US9526725B2 - Selective histamine H4 receptor antagonists for the treatment of vestibular disorders - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. US9458175B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]

Step-by-step synthesis protocol for 4-(Tert-butoxymethyl)piperidine

An Application Note and Detailed Protocol for the Synthesis of 4-(Tert-butoxymethyl)piperidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(Tert-butoxymethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the formation of the tert-butyl ether via a Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is crucial for modulating the physicochemical properties and pharmacological activity of these molecules. 4-(Tert-butoxymethyl)piperidine serves as a key intermediate, where the tert-butoxymethyl group can act as a lipophilic moiety or a sterically bulky group to influence receptor binding. The synthesis of this compound requires a robust and scalable protocol, which is detailed herein.

Overall Synthetic Scheme

The synthesis of 4-(Tert-butoxymethyl)piperidine is most effectively achieved through a two-step process starting from the commercially available 4-(hydroxymethyl)piperidine. The first step involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent etherification step. The second step is a Williamson ether synthesis, where the hydroxyl group of the N-Boc protected intermediate is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a tert-butylating agent. An optional final step involves the removal of the Boc protecting group to yield the title compound.

Experimental Workflow

Figure 1: A diagram illustrating the three main stages of the synthesis of 4-(Tert-butoxymethyl)piperidine.

Materials and Equipment

Reagents

-

4-(Hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethylformamide (DMF), anhydrous

-

2-tert-butoxy-2-oxo-imidazolidine-1-carboxylic acid (Boc-ON) or Tert-butyl bromide

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Standard laboratory glassware

Detailed Step-by-Step Protocol

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)

This initial step protects the piperidine nitrogen to prevent it from acting as a nucleophile in the subsequent etherification reaction.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.). The reaction is typically carried out at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1] The product is often obtained as a colorless oil or a low-melting solid and is typically of sufficient purity for the next step.

-

Step 2: Synthesis of tert-Butyl 4-((tert-butoxy)methyl)piperidine-1-carboxylate

This step involves the formation of the tert-butyl ether via a Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism.[2][3] Using a strong, non-nucleophilic base like sodium hydride is crucial for deprotonating the alcohol without competing in the substitution reaction.[2][4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) (1.5 eq.) in mineral oil.

-

Washing NaH: Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this process twice.

-

Addition of Solvent and Alcohol: Suspend the washed NaH in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

-

Formation of Alkoxide: Slowly add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the alkoxide.

-

Addition of Tert-butylating Agent: To the resulting alkoxide solution, add a suitable tert-butylating agent such as 2-tert-butoxy-2-oxo-imidazolidine-1-carboxylic acid (Boc-ON) or tert-butyl bromide (1.2 eq.).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 4-((tert-butoxy)methyl)piperidine-1-carboxylate.

Step 3 (Optional): Deprotection to Yield 4-(Tert-butoxymethyl)piperidine

The Boc protecting group can be readily removed under acidic conditions to yield the final product.[5]

-

Reaction Setup: Dissolve tert-butyl 4-((tert-butoxy)methyl)piperidine-1-carboxylate (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM).

-

Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(tert-butoxymethyl)piperidine.

-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the tert-butyl and piperidine protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Safety Precautions

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in an inert atmosphere and away from moisture. Quench any residual NaH carefully.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

-

Strong Acids: Trifluoroacetic acid and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |

| 1 | N-Boc Protection | 4-(hydroxymethyl)piperidine, (Boc)₂O | THF | Room Temp. | 8-12 h |

| 2 | Williamson Ether Synthesis | N-Boc-4-(hydroxymethyl)piperidine, NaH, Tert-butylating agent | DMF | 0 °C to Room Temp. | 12-24 h |

| 3 | Deprotection | N-Boc-4-(tert-butoxymethyl)piperidine, TFA or HCl | DCM | Room Temp. | 1-4 h |

References

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from: [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from: [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from: [Link]

Sources

Application Note: Catalytic Hydrogenation of 4-(Tert-butoxymethyl)pyridine Precursors

Executive Summary

4-(Tert-butoxymethyl)piperidine (CAS: 184042-90-8)[1] is a highly valued building block in custom synthesis and drug development, serving as a critical intermediate in the production of complex active pharmaceutical ingredients (APIs), including the antifungal agent Efinaconazole. The most direct synthetic route to this compound is the catalytic hydrogenation of its heteroaromatic precursor, 4-(tert-butoxymethyl)pyridine. This technical guide provides an optimized, self-validating methodology to achieve complete pyridine ring saturation while strictly preserving the acid-labile tert-butyl ether moiety.

Mechanistic Rationale: The Chemoselectivity Challenge

The reduction of pyridine rings is thermodynamically demanding due to their inherent aromatic stability. Historically, Adams' catalyst (PtO 2 ) in glacial acetic acid has been the industry standard for this transformation, as the acidic medium prevents catalyst poisoning by the basic piperidine product[2].

However, applying strongly acidic conditions presents a severe chemoselectivity issue for 4-(tert-butoxymethyl)pyridine. The Causality of Catalyst Choice: The tert-butyl ether group is highly susceptible to acid-catalyzed cleavage. In the presence of glacial acetic acid or HCl, the ether oxygen is protonated, leading to an E1-like cleavage that expels a stable tert-butyl carbocation (which subsequently eliminates to form isobutylene gas). This irreversible side reaction yields the undesired deprotected product, 4-hydroxymethylpiperidine.

To circumvent ether cleavage, the reaction must be performed under neutral or strictly mild conditions. Rhodium-based catalysts, specifically Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh 2 O 3 ), are uniquely suited for this task. Unlike Platinum or Palladium, Rhodium exhibits exceptional catalytic activity for pyridine ring saturation at low to moderate pressures (50–72 psi) without requiring acidic promoters[3]. By utilizing Rh/C in methanol or Rh 2 O 3 in trifluoroethanol (TFE), the pyridine ring is efficiently reduced while the tert-butyl ether linkage remains completely intact.

Condition Optimization Data

The following table summarizes the quantitative data driving the selection of Rhodium-based catalysts over traditional Platinum or Palladium systems.

| Catalyst System | Solvent | Pressure (psi) | Temp (°C) | Conversion (%) | Target Yield (%) | Ether Cleavage Risk |

| 5% PtO 2 | Glacial AcOH | 50 | 25 | > 99% | < 20% | High (Major side product) |

| 10% Pd/C | Methanol | 1000 | 60 | 45% | 40% | Low (Poor overall conversion) |

| 5% Rh/C | Methanol | 50 | 40 | > 99% | > 90% | Low (Optimal scalability) |

| Rh 2 O 3 | TFE | 72 | 40 | > 99% | > 95% | Low (Highly selective) |

Visual Workflow: Catalyst Selection Logic

Figure 1: Decision tree for the catalytic hydrogenation of 4-(tert-butoxymethyl)pyridine.

Self-Validating Experimental Protocols

Protocol A: Rh/C-Catalyzed Hydrogenation in Methanol (Scalable Route)

This protocol utilizes heterogeneous Rh/C, which is easily removed via filtration, making it ideal for scale-up.

-

Preparation: In a 100 mL Parr autoclave reactor, dissolve 4-(tert-butoxymethyl)pyridine (1.65 g, 10.0 mmol) in anhydrous methanol (30 mL).

-

Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) (165 mg, 10 wt%). Expert Note: Wet the catalyst with a few drops of solvent under an argon blanket prior to addition to mitigate pyrophoric risks.

-

Purging: Seal the reactor. Purge the vessel with inert gas (Argon or N 2 ) three times, followed by three purges with H 2 gas to displace all oxygen.

-

Hydrogenation: Pressurize the reactor to 50 psi with H 2 . Heat the reaction mixture to 40 °C under vigorous mechanical stirring (800 rpm). Causality: Hydrogenation is a triphasic reaction; high shear mixing is required to dissolve H 2 into the liquid phase and transport it to the solid catalyst surface.

-

In-Process Control (IPC) & Self-Validation: Allow the reaction to proceed for 12-16 hours. Monitor the hydrogen uptake gauge. Once the pressure stabilizes and ceases to drop, the reaction is mechanically complete. Sample the mixture for 1 H-NMR analysis. Validation is confirmed by the complete disappearance of the downfield aromatic pyridine protons ( δ 8.5 and 7.2 ppm) and the emergence of aliphatic piperidine multiplets ( δ 1.1 - 3.1 ppm).

-

Workup: Vent the H 2 gas safely. Filter the suspension through a tightly packed Celite® 545 pad to remove the Rh/C catalyst. Wash the pad with excess methanol (2 × 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-(tert-butoxymethyl)piperidine as a pale yellow to colorless oil.

Protocol B: Rh 2 O 3 -Catalyzed Hydrogenation in TFE (Mild Route)

Based on recent advances in functionalized pyridine reduction[3], Rh 2 O 3 offers exceptional mildness.

-

Preparation: To a high-pressure reaction vial, add 4-(tert-butoxymethyl)pyridine (1.0 mmol), Rh 2 O 3 (0.5 mol%), and 2,2,2-trifluoroethanol (TFE) (2 mL).

-

Reaction: Pressurize the vessel with molecular hydrogen to 5 bar (72 psi) and stir at 40 °C for 16 hours.

-

Validation: Analyze an aliquot via GC-MS. The target product 4-(tert-butoxymethyl)piperidine (MW: 171.28 g/mol ) should be the sole peak, with no evidence of the cleaved mass (MW: 115.17 g/mol ).

-

Workup: Filter the mixture to remove the rhodium oxide catalyst and evaporate the TFE solvent under a gentle stream of nitrogen.

References

-

[1] Chemsrc. 4-(Tert-butoxymethyl)piperidine | CAS#:184042-90-8. Chemsrc Database. Available at:[Link]

-

[2] Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4358-4360. Available at:[Link]

-

[3] Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 1010-1017. Available at:[Link]

Sources

Application Note: Incorporating 4-(Tert-butoxymethyl)piperidine into Peptide Synthesis

Introduction & Strategic Rationale

The structural modification of peptides is a cornerstone of modern drug development, aimed at overcoming inherent limitations such as poor proteolytic stability, rapid renal clearance, and lack of functional handles for conjugation. 4-(Tert-butoxymethyl)piperidine (CAS: 184042-90-8)[1] is a highly versatile building block used to introduce a piperidine pharmacophore while simultaneously providing a masked primary alcohol.

When incorporated into a peptide—either as a C-terminal capping group or conjugated to an acidic side chain (e.g., Aspartate or Glutamate)—the piperidine ring restricts local conformational flexibility and modulates the molecule's lipophilicity. The tert-butoxymethyl moiety utilizes the tert-butyl (tBu) ether protecting group, which is strictly orthogonal to basic Fmoc deprotection conditions but highly labile to the strong acidic conditions used during global cleavage[2]. Upon acidolysis, the tBu group is removed, revealing a reactive 4-(hydroxymethyl)piperidine handle that can be used for subsequent PEGylation, fluorophore attachment, or to enhance target-site hydrogen bonding.

Mechanistic Insights & Causality

To successfully incorporate this secondary amine into a peptide sequence, scientists must navigate two primary chemical hurdles: steric hindrance during amide bond formation and carbocation management during deprotection.

Overcoming Steric Hindrance in Amide Bond Formation

Unlike primary amines, the secondary nitrogen of 4-(tert-butoxymethyl)piperidine is sterically shielded by the piperidine ring. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often fail to drive the reaction to completion, leading to prolonged activation times. Extended activation of C-terminal carboxylic acids drastically increases the probability of oxazolone intermediate formation, which acts as the primary pathway for C-terminal epimerization (racemization)[3].

The Solution: Uronium-based coupling reagents containing the 7-aza-benzotriazole moiety (e.g., HATU) must be employed. HATU rapidly converts the carboxylic acid into a highly reactive O-At active ester. The neighboring nitrogen in the pyridine ring of HOAt provides an internal base-catalysis effect, accelerating the nucleophilic attack of the hindered piperidine nitrogen and minimizing the lifespan of any epimerization-prone oxazolone intermediates.

Acidolytic Deprotection and Carbocation Scavenging

The tert-butyl ether is cleaved via an SN1 mechanism during the final Trifluoroacetic Acid (TFA) global deprotection step[2]. This cleavage generates a highly reactive tert-butyl carbocation. If left unmanaged, this hard electrophile will irreversibly alkylate electron-rich amino acid side chains, particularly Tryptophan, Tyrosine, and Methionine.